Product packaging for 2-Methylamino-5-nitroquinoline(Cat. No.:CAS No. 611231-13-1)

2-Methylamino-5-nitroquinoline

Cat. No.: B8367062
CAS No.: 611231-13-1
M. Wt: 203.20 g/mol
InChI Key: DCUAMTJWBANOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylamino-5-nitroquinoline is a chemical reagent for research use only. It is a derivative of the quinoline family, a class of compounds known for diverse biological activities and significant utility in medicinal chemistry and chemical biology. While specific studies on this compound are not available in the public domain, its structure suggests a high potential for research similar to other nitroquinoline derivatives. Notably, the well-studied compound Nitroxoline (8-hydroxy-5-nitroquinoline) demonstrates a broad spectrum of bioactive properties that indicate potential research directions for this compound. Nitroxoline is a recognized bacteriostatic antibiotic with a recently identified bactericidal effect against specific pathogens like Acinetobacter baumannii . Its multifaceted mechanism of action is linked to its ability to function as a metallophore, inducing copper and zinc intoxication in bacterial cells . Furthermore, nitroxoline has been shown to disrupt bacterial outer membrane integrity, leading to noted synergistic effects with antibiotics like colistin and even the resensitization of colistin-resistant strains in vitro and in vivo . Beyond antimicrobial applications, research on nitroxoline and its analogues reveals substantial value in oncology research. These compounds exhibit anti-cancer properties , including demonstrated cytotoxicity to various cancer cell lines , inhibition of the pro-metastatic enzyme cathepsin B , and anti-angiogenic effects through the inhibition of MetAP2 and endothelial cell proliferation . Researchers can leverage this compound as a versatile building block for synthesizing more complex molecules or as a probe for investigating new biological pathways in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B8367062 2-Methylamino-5-nitroquinoline CAS No. 611231-13-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

611231-13-1

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-methyl-5-nitroquinolin-2-amine

InChI

InChI=1S/C10H9N3O2/c1-11-10-6-5-7-8(12-10)3-2-4-9(7)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

DCUAMTJWBANOQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Methylamino 5 Nitroquinoline and Analogous Systems

Advanced Synthetic Approaches to Quinoline (B57606) Core Functionalization

The functionalization of the quinoline ring system is a critical aspect of synthesizing derivatives with tailored properties. Modern synthetic methods have moved beyond classical, often harsh, techniques to more sophisticated and efficient strategies. ijfans.org These include transition-metal-catalyzed reactions, direct C-H bond functionalization, and various cyclization methodologies that offer high yields and regioselectivity. ijfans.orgmdpi.com

Regioselective Amination Strategies for Nitroquinolines

The introduction of an amino group onto a pre-existing nitroquinoline scaffold is a key transformation in the synthesis of compounds like 2-Methylamino-5-nitroquinoline. The regioselectivity of this amination is paramount, and several methods have been developed to control the position of the incoming amino group.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for C-2 Amination of Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct amination of electron-deficient aromatic compounds, including nitroquinolines. nih.gov This reaction typically involves the use of a nucleophile containing a leaving group on the nucleophilic atom. For the amination of nitroquinolines, reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) have been successfully employed. researchgate.netarkat-usa.org

The VNS reaction with TMHI on various mononitroquinolines has been shown to be highly regioselective, yielding predominantly the ortho-amino-substituted products in high yields (61-95%). arkat-usa.org For instance, the amination of 5-nitroquinoline (B147367) with TMHI in the presence of a strong base like potassium tert-butoxide in DMSO occurs regioselectively to give ortho and para isomers relative to the nitro group. researchgate.net The reaction proceeds through the formation of an intermediate σ-adduct, which then undergoes base-induced elimination of the leaving group to afford the aminated product. arkat-usa.org It is important to note that 2-nitroquinoline (B99525) does not typically undergo vicarious amination; instead, it is prone to displacement of the nitro group. researchgate.net

Studies have also explored the VNS amination of nitroquinolines using other aminating agents like 4-amino-1,2,4-triazole (B31798) in the presence of potassium tert-butoxide and DMSO. cdnsciencepub.com This method has also demonstrated successful amination of various nitroquinoline isomers.

Direct Amination Methodologies Employed in Quinoline Synthesis

Direct amination of the quinoline nucleus, particularly at the C-2 position, can also be achieved through other modern synthetic approaches. One notable method involves the copper-catalyzed direct amination of quinoline N-oxides. acs.org This strategy allows for the efficient C-H bond activation and subsequent C-N bond formation under mild conditions, providing a practical route to 2-aminoquinolines. acs.org The use of quinoline N-oxides activates the C-2 position towards nucleophilic attack.

Another approach is the Chichibabin reaction, a classical method for the direct amination of nitrogen-containing heterocycles. scispace.com This reaction typically uses sodium amide in an inert solvent to introduce an amino group at the 2-position of the quinoline ring. scispace.com However, the harsh reaction conditions can limit its applicability with sensitive functional groups. scispace.com More recent developments have sought to overcome these limitations. For example, a scalable route to 2-amino-8-hydroxyquinoline was developed using the quinoline-N-oxide, which avoids the use of highly basic reagents like sodium amide. scispace.com

Nitration Strategies for Aminated Quinoline Scaffolds

The introduction of a nitro group onto an aminated quinoline scaffold is another critical step in the synthesis of this compound. The position of nitration is influenced by the directing effects of both the amino group and the quinoline nitrogen.

A common method for the nitration of aromatic compounds is the use of a mixed acid system, typically nitric acid and sulfuric acid. However, the regioselectivity of this reaction on substituted quinolines can be challenging to control. For instance, the nitration of 2-methylquinoline (B7769805) results in a mixture of 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline, making the separation of the desired isomer difficult. google.com

More controlled and regioselective nitration methods have been developed. For example, a practical method for the meta-nitration of quinolines has been achieved through a dearomatization-rearomatization strategy. acs.org This approach utilizes oxazino quinoline intermediates and an electrophilic NO2 radical source to achieve highly regioselective nitration. acs.org Another strategy involves the nitration of 8-aminoquinoline (B160924) amides using tert-butyl nitrite (B80452) in acetonitrile, which can offer alternative selectivity. researchgate.net

Cyclization Reactions in the Synthesis of this compound Precursors

The Skraup synthesis is one of the oldest and most well-known methods for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones. iipseries.org These methods, while historically significant, often require harsh conditions and can produce byproducts. ijfans.org

More contemporary methods offer milder conditions and greater substrate scope. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for quinoline synthesis. bohrium.com Microwave-assisted Friedländer reactions using solid acid catalysts like Nafion NR50 have been developed to provide an environmentally friendly route to quinolines. mdpi.com

The Combes quinoline synthesis involves the acid-catalyzed cyclization of the condensation product of an aniline and a β-diketone. iipseries.org Other named reactions for quinoline synthesis include the Conrad-Limpach, Knorr, and Pfitzinger syntheses. iipseries.org

Recent advancements in cyclization reactions include the use of transition metal catalysts. For example, rhodium-catalyzed ortho-C–H bond activation and subsequent heteroannulation reactions provide an efficient route to substituted quinolines. mdpi.com Similarly, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils offer a simple method for accessing substituted quinolines. mdpi.com The use of silica-functionalized magnetite nanoparticles has also been shown to enhance the yield of cyclization reactions in the synthesis of compounds like 2-methyl-6-nitroquinoline. nih.gov

Modern Synthetic Techniques and Reaction Optimization in Quinoline Chemistry

The field of quinoline synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and scalable methods. ijfans.org Modern techniques play a crucial role in achieving these goals.

Microwave-assisted synthesis has emerged as a powerful tool in quinoline chemistry, often leading to significantly reduced reaction times, improved yields, and enhanced selectivity. bohrium.comnumberanalytics.com This technique has been successfully applied to various quinoline syntheses, including the Friedländer and Pfitzinger reactions. mdpi.comiipseries.org

Transition metal catalysis is another cornerstone of modern quinoline synthesis. numberanalytics.com Catalysts based on palladium, copper, rhodium, and ruthenium have been extensively used to facilitate cross-coupling, C-H activation, and cyclization reactions, enabling the construction of complex quinoline derivatives with high efficiency and functional group tolerance. mdpi.comnumberanalytics.com

Green chemistry principles are increasingly being integrated into quinoline synthesis. This includes the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts like heterogeneous catalysts and ionic liquids. bohrium.comnumberanalytics.com

Flow chemistry offers advantages in terms of safety, scalability, and process control for quinoline synthesis. numberanalytics.com Continuous flow reactors can provide precise control over reaction parameters, leading to improved yields and purity.

The optimization of reaction conditions, including temperature, solvent, catalyst loading, and reaction time, is critical for maximizing the yield and purity of the desired quinoline product. Computational methods and machine learning are also beginning to be used to predict reaction outcomes and optimize reaction parameters, further accelerating the development of new synthetic routes. ijfans.org

Application of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of quinoline derivatives is crucial for minimizing environmental impact and promoting sustainability. ijpsjournal.commdpi.commdpi.com These principles address various aspects of a chemical process, from the choice of starting materials to the final product, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. ijpsjournal.comresearchgate.net

Atom Economy Maximization in Reaction Design

Atom economy is a core principle of green chemistry that seeks to maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com Traditional named reactions for quinoline synthesis, such as the Skraup and Doebner-von Miller syntheses, often suffer from poor atom economy due to the formation of significant by-products. ijpsjournal.comjocpr.com

Modern approaches focus on developing more atom-economical routes. For instance, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing complex quinoline scaffolds with high atom economy. researchgate.net These reactions, by design, combine multiple starting materials in a single step to construct the target molecule, minimizing waste. researchgate.net Another strategy involves the use of catalytic cycles that regenerate the active species, thus reducing the need for stoichiometric reagents. For example, the development of catalyst systems that enable the direct use of nitroaromatic compounds as starting materials for quinoline synthesis represents a significant step towards a more atom-economical process. rsc.org

Waste Minimization and Resource Efficiency Strategies

Minimizing waste and using resources efficiently are paramount in green synthetic chemistry. A key strategy in the synthesis of quinolines is the move towards solvent-free reactions or the use of environmentally benign solvents. rsc.orgrsc.org Solvent-free conditions, often facilitated by techniques like microwave irradiation, can lead to a dramatic reduction in reaction times, increased yields, and simpler workup procedures, thereby minimizing solvent-related waste. rsc.orgcore.ac.uk

Water, as a solvent, offers significant environmental and economic advantages due to its abundance, non-toxicity, and non-flammability. researchgate.net Research has demonstrated the successful synthesis of quinoline derivatives in aqueous media. For example, a microwave-assisted synthesis of 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines was achieved in water, showcasing a green and efficient method. nih.gov The use of recyclable catalysts, such as zeolites and functionalized nanoparticles, further contributes to waste reduction and resource efficiency. rsc.orgnih.gov For instance, Hβ zeolite has been used as a recyclable catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org

Reaction TypeReactantsCatalyst/ConditionsSolventYieldReference
Friedländer Synthesiso-nitrobenzaldehyde, enolizable ketonesSnCl₂·2H₂O, microwaveSolvent-freeHigh core.ac.uk
Nucleophilic Substitution2,4-dichloro-3-nitroquinoline (B146357), aminesMicrowaveWaterGood to Excellent nih.gov
Cyclization2-aminobenzophenones, ketonesHβ zeoliteSolvent-freeHigh rsc.org
Skraup Reactionanilines, glycerol, nitrobenzeneMicrowaveWater27-77% tandfonline.com

Table 1: Examples of Waste Minimization Strategies in Quinoline Synthesis

Role of Biocatalysis and Environmentally Benign Catalysis

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical catalysis. nih.govresearchgate.netkcl.ac.uk Biocatalysts operate under mild conditions of temperature and pH, reducing energy consumption and the formation of by-products. nih.gov For the synthesis of N-heterocycles, enzymes like monoamine oxidases, transaminases, and imine reductases are increasingly being explored. researchgate.net For instance, α-amylase has been used to catalyze the one-pot domino aza-Michael/Aldol/aromatization reactions for the synthesis of quinoline derivatives. dntb.gov.ua

Environmentally benign catalysis also involves the use of non-toxic, earth-abundant metal catalysts or organocatalysts. ijpsjournal.com Catalysts based on iron, copper, and zinc are gaining traction as sustainable alternatives to precious metal catalysts like palladium and platinum. ijpsjournal.com For example, a copper-catalyzed synthesis of 3-nitroquinoline (B96883) derivatives from nitroolefins and ortho-aldehyde-substituted aryl azides has been developed, offering a high-yield and environmentally friendly method. patsnap.com

Biocatalyst/CatalystReaction TypeSubstratesKey AdvantageReference
α-AmylaseDomino aza-Michael/Aldol/aromatizationanilines, α,β-unsaturated aldehydesBiocatalytic, one-pot dntb.gov.ua
Arginine functionalized alginateCascade reactions2-mercapto-quinoline-3-carbaldehydes, CH-acid compoundsBiocatalyst, green conditions mdpi.com
Copper salt[3+2] Cycloadditionortho-aldehyde-substituted aryl azide, nitroolefinLow-cost catalyst, high yield patsnap.com
Fe₃O₄@SiO₂ nanoparticlesCondensation and cyclizationp-nitroaniline, crotonaldehydeEnhanced yield, reduced reaction time nih.gov

Table 2: Application of Biocatalysis and Environmentally Benign Catalysis in Quinoline Synthesis

Solvent Engineering and the Use of Safer Auxiliaries

The choice of solvent is a critical factor in the greenness of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture. mdpi.com Solvent engineering focuses on replacing hazardous organic solvents with safer alternatives. mdpi.comresearchgate.net Besides water, other green solvents for heterocyclic synthesis include deep eutectic solvents (DESs), ionic liquids (ILs), and bio-based solvents like glycerol and propylene (B89431) carbonate. researchgate.netnih.govmdpi.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are non-volatile, non-toxic, and often biodegradable. mdpi.com They have been successfully employed as both solvents and catalysts in the synthesis of various N-heterocycles. mdpi.com Similarly, ionic liquids have been shown to be effective media for quinoline synthesis, sometimes in combination with microwave assistance. rsc.org The use of such safer auxiliaries not only reduces the environmental footprint but can also enhance reaction rates and selectivity. rsc.org

Quantitative Assessment of Greenness via Metrics and Toolkits

To move beyond qualitative descriptions of "greenness," a variety of metrics and toolkits have been developed to quantitatively assess the environmental performance of chemical processes. These tools help chemists to identify areas for improvement and to compare the sustainability of different synthetic routes.

Commonly used metrics include:

Atom Economy: As discussed earlier, it measures the efficiency of a reaction in converting reactants to the desired product.

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, quantifies the amount of waste produced per unit of product. A lower E-factor indicates a greener process. The Skraup synthesis, for example, is known for its high E-factor. ijpsjournal.com

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.

EcoScale: This is a semi-quantitative tool that evaluates the greenness of a reaction based on a scale of 0 to 100, where 100 represents an ideal reaction. It considers factors like yield, cost, safety, reaction conditions, and ease of workup.

These metrics provide a more holistic view of the sustainability of a synthesis, encouraging chemists to consider not just the reaction itself, but the entire lifecycle of the process.

Microwave-Assisted Organic Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions and improving process efficiency. tandfonline.com By directly heating the reaction mixture through dielectric heating, microwaves can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently result in higher yields and purities of the desired products. tandfonline.comchemicalbook.com

The synthesis of quinoline and its derivatives has greatly benefited from the application of microwave irradiation. Numerous studies have reported the successful use of microwaves to drive various quinoline-forming reactions, including the Friedländer synthesis, Skraup reaction, and nucleophilic substitution reactions. core.ac.uktandfonline.comresearchgate.net

A notable example is the microwave-assisted synthesis of 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines from 2,4-dichloro-3-nitroquinoline in water. nih.gov This method not only provides the target compounds in good yields but also aligns with green chemistry principles by using water as a solvent. nih.gov Another study demonstrated the efficient one-pot, solvent-free synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under microwave irradiation. core.ac.uk

The combination of microwave heating with solvent-free conditions or the use of green solvents further enhances the sustainability of these synthetic protocols. tandfonline.com For instance, the microwave-assisted Skraup synthesis of 6-hydroxyquinoline (B46185) in water as a green solvent was achieved in just 15-20 minutes. tandfonline.com

ReactionConventional HeatingMicrowave-Assisted SynthesisReference
Synthesis of quinoline derivatives 4-6 hours, 72-90% yield8-10 minutes, 88-96% yield tandfonline.com
Synthesis of 6-hydroxyquinoline Long reaction times15-20 minutes tandfonline.com
Nucleophilic substitution on quinoline Longer reaction times15 min to 2 h, significantly accelerated researchgate.net
Synthesis of 7-nitro-quinoline Not specified1-40 minutes chemicalbook.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Quinoline Derivatives

The data clearly indicates that microwave-assisted synthesis offers significant advantages in terms of reaction time and often leads to improved yields, making it a highly attractive technique for the efficient and green synthesis of this compound and its analogs.

Flow Chemistry Applications in Quinoline Synthesis

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety through better control of reaction exotherms, improved scalability and reproducibility, increased efficiency, and a reduction in waste generation. researchgate.netnumberanalytics.com

The synthesis of quinolines has been successfully adapted to flow chemistry platforms. Classic methods like the Friedländer, Doebner-Miller, and Skraup reactions have been implemented in continuous flow reactors. researchgate.netnumberanalytics.com For example, the Doebner-Miller reaction has been performed in a flow setup to produce various quinoline derivatives. researchgate.net

Flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as nitration, which is often a key step in synthesizing nitroquinolines. uniqsis.com The superior heat and mass transfer in microreactors or tubular reactors allows for hazardous or highly exothermic reactions to be performed more safely and efficiently. uniqsis.com Photochemical reactions also benefit greatly from flow setups, as the small channel diameter ensures controlled and uniform irradiation, leading to better light penetration and higher efficiency. acs.org A continuous-flow photochemical strategy has been developed for the synthesis of 3-cyanoquinolines, demonstrating rapid reaction times and scalability. acs.orgacs.org Researchers have also demonstrated the use of flow reactors for photochemical quinoline formation and subsequent Minisci functionalisation, reporting a considerably higher space-time yield compared to batch methods. uniqsis.com

Table 2: Advantages and Applications of Flow Chemistry in Quinoline Synthesis

Feature Advantage Example Application Reference
Safety Excellent control over reaction temperature and pressure, minimizing risks of thermal runaways. Nitration reactions for precursors of nitroquinolines. uniqsis.com
Efficiency Reduced reaction times and increased space-time yields due to superior heat/mass transfer. Doebner-Miller and Skraup reactions. researchgate.net
Scalability Straightforward scaling by running the reactor for longer periods or using parallel reactors. Synthesis of quinoline-3-carbonitriles on a 50-100 g scale. acs.org
Reproducibility Precise control over reaction parameters ensures high consistency between runs. General quinoline synthesis. numberanalytics.com
Photochemistry Uniform light penetration and controlled irradiation for photochemical reactions. Photochemical synthesis of 3-substituted quinolines. uniqsis.comacs.orgacs.org

Derivatization Strategies and Functionalization of this compound

The this compound scaffold possesses multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. The primary reactive centers are the nitro group, the secondary amine, and the C-H bonds of the quinoline ring system.

Functionalization of the Nitro Group: The most common transformation of an aromatic nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂) or catalytic hydrogenation with palladium on carbon (Pd/C). arkat-usa.org The resulting 5-amino-2-methylaminoquinoline is a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization to form diazonium salts, which are precursors to numerous other functional groups (e.g., -OH, -F, -Cl, -Br, -CN). The newly formed amino group can also be acylated or alkylated.

Functionalization of the Methylamino Group: The secondary amine at the C2 position can be derivatized through reactions such as acylation with acyl chlorides or anhydrides, sulfonation with sulfonyl chlorides, or further alkylation.

C-H Functionalization of the Quinoline Ring: Direct C-H functionalization represents a powerful and atom-economical approach to modify the quinoline core. mdpi.com

Transition-Metal Catalyzed C-H Activation: A vast number of methods have been developed for the regioselective functionalization of quinoline's C-H bonds using transition metal catalysts (e.g., Pd, Cu, Rh, Ir). mdpi.com Depending on the catalyst and directing group, functional groups such as aryl, alkyl, and amino groups can be installed at specific positions. mdpi.com For instance, copper-catalyzed direct amination of quinoline N-oxides has been reported. mdpi.com

Functionalization via Cycloaddition: An efficient method for the functionalization of nitroquinolines involves pericyclic [3+2] and [4+2] cycloaddition reactions. researchgate.net These reactions can lead to the facile dearomatization of the nitrated benzene (B151609) ring, forming novel fused heterocyclic systems. researchgate.netresearchgate.net

Vicarious Nucleophilic Substitution (VNS): As mentioned previously, the electron-withdrawing nitro group at C5 activates the aromatic ring for nucleophilic attack. The VNS reaction allows for the introduction of nucleophiles at the C6 and C8 positions of the 5-nitroquinoline system. nih.gov

Table 3: Summary of Derivatization Strategies for this compound

Site of Functionalization Reaction Type Reagents/Conditions Potential Products Reference
5-Nitro Group Reduction SnCl₂/HCl or H₂/Pd-C 5-Amino-2-methylaminoquinoline arkat-usa.org
2-Methylamino Group Acylation Acyl chloride, base N-acyl derivatives -
Quinoline Ring (C-H) C-H Arylation (N-oxide) Arylboronic acids, Pd catalyst Aryl-substituted quinolines mdpi.com
Quinoline Ring (C-H) C-H Amination (N-oxide) Amines, Cu catalyst Amino-substituted quinolines mdpi.com
Nitrated Ring [3+2] Cycloaddition Azomethine ylides Fused heterocyclic systems researchgate.netresearchgate.net
Nitrated Ring (C-H) Vicarious Nucleophilic Substitution Carbon nucleophiles, base C6/C8 substituted derivatives nih.gov

Despite a comprehensive search for spectroscopic data, specific experimental ¹H NMR, ¹³C NMR, 2D NMR, ¹⁵N NMR, and FTIR data for the compound this compound are not available in the public domain through the conducted searches. The search results yielded information on related but distinct compounds, such as other quinoline derivatives or compounds with similar functional groups, but no complete, authenticated dataset was found for this compound itself.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested under the specified outline for the target compound. Constructing such an article would require speculation and the use of data from inappropriate analogues, which would not meet the required standards of scientific accuracy and focus on the sole, specified chemical compound.

Spectroscopic Characterization and Structural Elucidation of 2 Methylamino 5 Nitroquinoline

Vibrational Spectroscopy

Raman Spectroscopy for Elucidation of Molecular Vibrational Modes

Raman spectroscopy is a non-destructive technique that provides detailed information about a molecule's vibrational modes. By analyzing the inelastic scattering of monochromatic light, a unique spectral fingerprint corresponding to the molecule's specific bonds and functional groups can be obtained. For 2-Methylamino-5-nitroquinoline, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the quinoline (B57606) ring system, the nitro group (NO₂), and the methylamino group (-NHCH₃).

The vibrational modes can be assigned based on established data for related structures. The quinoline ring itself has a complex series of vibrations, including ring stretching, in-plane, and out-of-plane bending modes. The introduction of substituents further influences these vibrations.

Nitro Group (NO₂) Vibrations: The nitro group typically displays a strong symmetric stretching mode and an asymmetric stretching mode. Studies on nitrophenol isomers show characteristic peaks for the asymmetric stretching vibration of the nitro group around 1333-1343 cm⁻¹ spectroscopyonline.com. A symmetric stretching vibration is also expected.

Methylamino Group (-NHCH₃) Vibrations: This group will contribute C-N stretching vibrations, N-H bending modes, and various C-H stretching and bending vibrations from the methyl group.

Quinoline Ring Vibrations: The aromatic C-C and C-N stretching vibrations within the quinoline core will produce a series of bands in the 1400-1650 cm⁻¹ region. C-H stretching modes of the aromatic ring are typically observed above 3000 cm⁻¹.

Resonance Raman spectroscopy could also be employed to selectively enhance vibrations coupled to specific electronic transitions, providing deeper insight into the molecule's electronic structure stfc.ac.uk. A theoretical assignment of the principal vibrational modes for this compound is presented below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Assignment
Aromatic C-H Stretch3050-3150Quinoline ring C-H vibrations
Aliphatic C-H Stretch2850-2960Methyl group C-H vibrations
N-H Stretch3300-3500Methylamino group N-H vibration
C=C/C=N Ring Stretch1400-1650Quinoline ring skeletal vibrations
NO₂ Asymmetric Stretch~1520-1560Nitro group stretching
NO₂ Symmetric Stretch~1330-1350Nitro group stretching spectroscopyonline.com
C-N Stretch1250-1350Aromatic amine C-N vibration

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, as each formula has a unique exact mass. HRMS is considered a definitive method for confirming the identity of a compound without relying on reference standards researchgate.net.

For this compound, the molecular formula is C₁₀H₉N₃O₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value with very low error, confirming the elemental composition.

Parameter Value
Molecular FormulaC₁₀H₉N₃O₂
Theoretical Exact Mass203.06948 Da
Expected HRMS Result203.0695 ± 0.0010 Da

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and purity assessment of volatile and semi-volatile compounds researchgate.netnih.gov.

In a GC-MS analysis of a this compound sample, the components are first vaporized and separated on a GC column. A pure sample would ideally produce a single, sharp peak in the resulting chromatogram at a characteristic retention time. The presence of additional peaks would indicate impurities, such as starting materials, by-products, or degradation products.

As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The spectrum for the main peak corresponding to this compound would show a molecular ion peak (M⁺˙) at an m/z of 203, consistent with its molecular weight. The accompanying fragmentation pattern would serve as a fingerprint for structural confirmation.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. Analyzing these fragmentation pathways provides valuable structural information. For nitroaromatic compounds, characteristic fragmentation patterns often involve the loss of the nitro group and its constituent atoms researchgate.netnih.govnih.gov.

The expected EI-MS fragmentation of this compound would begin with the molecular ion (M⁺˙) at m/z 203. Key fragmentation steps would likely include:

Loss of NO₂: A common pathway for nitroaromatics is the cleavage of the C-N bond to lose a nitro radical (•NO₂), which has a mass of 46 Da. This would produce a fragment ion at m/z 157.

Loss of NO and CO: Subsequent fragmentation can involve the loss of a nitric oxide radical (•NO) followed by carbon monoxide (CO), a pattern observed in some nitroaromatics nih.gov.

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 188.

Quinoline Ring Fragmentation: The quinoline ring system itself can undergo further fragmentation to produce smaller characteristic ions.

m/z Proposed Fragment Fragmentation Pathway
203[C₁₀H₉N₃O₂]⁺˙Molecular Ion (M⁺˙)
188[C₉H₆N₃O₂]⁺M⁺˙ - •CH₃
157[C₁₀H₉N₂]⁺M⁺˙ - •NO₂
130[C₉H₈N]⁺[m/z 157] - HCN
127[C₁₀H₇]⁺[m/z 157] - N₂

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is dictated by its extended π-conjugated system and the influence of its electron-donating (methylamino) and electron-withdrawing (nitro) substituents researchgate.netresearchgate.net.

The quinoline core exhibits strong absorption bands due to π→π* transitions. The presence of the amino group at the 2-position and the nitro group at the 5-position is expected to cause a significant bathochromic (red) shift in these absorption bands compared to unsubstituted quinoline researchgate.netnih.gov. This is due to intramolecular charge transfer (ICT) character, where the amino group donates electron density to the nitro-substituted quinoline ring system.

The spectrum would likely show multiple absorption maxima (λₘₐₓ):

π→π Transitions:* Intense absorption bands, likely in the 250-450 nm range, corresponding to electronic transitions within the entire conjugated system.

n→π Transitions:* Weaker absorption bands may be present, corresponding to transitions of non-bonding electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals. These are often observed as shoulders on the more intense π→π* bands.

Studies on related amino- and nitro-substituted quinolines confirm that these functional groups strongly influence the electronic spectra nih.govresearchgate.net.

Expected λₘₐₓ (nm) Transition Type Description
~250-280π→πElectronic transition localized on the quinoline ring system.
~350-450π→π (ICT)Intramolecular Charge Transfer from the methylamino group to the nitroquinoline system.
>400n→π*Transition involving non-bonding electrons on N or O atoms.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific published experimental data for the compound "this compound" corresponding to the requested spectroscopic and crystallographic analyses.

Detailed research findings, including photoluminescence, fluorescence lifetime measurements, and single-crystal or powder X-ray diffraction data, are not available for this specific molecule. The literature contains information on related but distinct compounds, such as other quinoline derivatives or molecules with similar functional groups (e.g., 2-Methylamino-5-nitrobenzoic acid), but this information cannot be extrapolated to accurately describe the unique properties of this compound.

Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed findings as outlined in the prompt.

Reactivity and Mechanistic Investigations of 2 Methylamino 5 Nitroquinoline

Nucleophilic Substitution Reactions Involving the Quinoline (B57606) Moiety

The quinoline ring system, particularly when activated by electron-withdrawing groups like the nitro group, is susceptible to nucleophilic attack. The electron-deficient pyridine (B92270) ring of quinoline is the primary site for nucleophilic substitution, typically occurring at the C2 or C4 positions. gcwgandhinagar.com The presence of a nitro group further enhances this reactivity, making nitroquinolines valuable substrates for introducing various functional groups.

Detailed Study of Vicarious Nucleophilic Substitution (VNS) Mechanisms

Vicarious Nucleophilic Substitution (VNS) is a significant reaction for the direct replacement of hydrogen atoms in electron-deficient aromatic rings, such as nitroquinolines. organic-chemistry.orgsioc-journal.cn This methodology allows for the introduction of a substituent, typically a carbanion bearing a leaving group, at a position ortho or para to the nitro group. organic-chemistry.org

The generally accepted mechanism for VNS involves the following key steps:

Nucleophilic Addition: A carbanion, generated from a precursor containing a leaving group at the carbanionic center, attacks the electron-deficient quinoline ring. This attack preferentially occurs at positions with a partial positive charge, typically ortho or para to the nitro group, forming a σ-adduct (also known as a Meisenheimer-like complex). organic-chemistry.org

β-Elimination: The crucial step that distinguishes VNS from other nucleophilic aromatic substitutions is the subsequent base-induced β-elimination of the leaving group from the σ-adduct. This step restores the aromaticity of the quinoline ring. organic-chemistry.org

Protonation: The final step involves the protonation of the resulting nitrobenzylic-type anion during acidic work-up to yield the substituted product. organic-chemistry.org

A study on the VNS reaction of nitroquinolines with 9H-carbazole in the presence of tert-BuOK in THF demonstrated the amination of the quinoline ring. nih.gov The reaction of a nitroquinoline derivative with potassium carbazol-9-ide led to the formation of C-N bond via VNS. nih.gov It is proposed that the potassium counterion interacts with the oxygen atoms of the nitro group, which can influence the regioselectivity of the nucleophilic attack. nih.gov

It is important to note that VNS reactions can sometimes compete with conventional SNAr (Substitution Nucleophilic Aromatic) reactions if a suitable leaving group, such as a halogen, is present on the aromatic ring. nih.gov However, VNS is often faster than the substitution of a halogen in a similarly activated position. kuleuven.be

Regioselectivity Control in Nucleophilic Substitution Pathways

The regioselectivity of nucleophilic substitution on the 2-methylamino-5-nitroquinoline ring is governed by a combination of electronic and steric factors. The strong electron-withdrawing nitro group at the 5-position deactivates the benzene (B151609) ring for electrophilic attack and activates the entire ring system, particularly the pyridine part, for nucleophilic attack.

In the context of VNS, the substitution typically occurs at the positions ortho and/or para to the nitro group. For 5-nitroquinoline (B147367) derivatives, this would correspond to the C6 and C4 positions. However, the inherent reactivity of the quinoline nucleus directs nucleophiles to the C2 and C4 positions of the pyridine ring. gcwgandhinagar.com Therefore, in this compound, the C4 position is a likely site for nucleophilic attack.

A study on the amination of nitroquinoline derivatives via VNS using the bulky nucleophile 9H-carbazole showed that substitution occurred exclusively at the C7 position of 8-nitroquinoline. nih.gov This regioselectivity was attributed to the size of the nucleophile. nih.gov In the case of 2-methyl-5-nitroquinoline (B1594748) derivatives, the presence of acidic protons on the C2-methyl group introduces a competing reaction where a base can abstract these protons, potentially complicating the VNS reaction. nih.gov

Computational studies on the regioselective nucleophilic aromatic substitution of 5,7-dinitroquinazoline-4-one with methylamine (B109427) have provided insights that may be applicable to similar quinoline systems. These studies suggest that the reaction can proceed via a concerted mechanism, and the regioselectivity can be influenced by factors such as the formation of intramolecular hydrogen bonds that stabilize the transition state. researchgate.net For instance, the attack at the position peri to a carbonyl group was favored due to a stabilizing intramolecular hydrogen bond. researchgate.net While this compound lacks a carbonyl group, the principle of transition state stabilization through non-covalent interactions remains a relevant consideration.

The following table summarizes the directing effects of substituents on the quinoline ring in nucleophilic substitution reactions:

SubstituentPositionElectronic EffectDirecting Influence on Nucleophilic Attack
-NO₂5Strong Electron-WithdrawingActivates the ring, directs ortho and para (C4, C6)
-NHCH₃2Electron-DonatingDeactivates the ring for nucleophilic attack
Quinoline N1Electron-WithdrawingActivates the pyridine ring, directs to C2 and C4

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com When substitution does occur, it preferentially takes place on the more electron-rich benzene ring rather than the pyridine ring. gcwgandhinagar.comquimicaorganica.org

Impact of Substituent Effects on Reactivity and Regioselectivity

The presence of both an electron-donating group (the methylamino group at C2) and a strong electron-withdrawing group (the nitro group at C5) on the quinoline ring of this compound creates a complex interplay of directing effects for electrophilic substitution.

The nitro group at the 5-position is a powerful deactivating group for EAS through both a strong -I (inductive) and -R (resonance) effect. It withdraws electron density from the entire quinoline ring system, making it less nucleophilic and thus less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions relative to the nitro group (C6, C4, and C7).

The methylamino group at the 2-position is an activating group for EAS. The nitrogen atom possesses a lone pair of electrons that can be donated to the ring through the +R (resonance) effect, increasing the electron density, particularly at the ortho and para positions (C3 and C4). biosynce.com However, the nitrogen atom also exerts a -I effect, but the +R effect is generally dominant in directing electrophilic attack.

The quinoline nitrogen itself acts as a deactivating group, similar to its effect in pyridine, by withdrawing electron density from the ring. gcwgandhinagar.com

The following table summarizes the electronic effects of the substituents:

SubstituentInductive EffectResonance EffectOverall Effect on EAS
-NO₂ (at C5)-I (Strong)-R (Strong)Strongly Deactivating
-NHCH₃ (at C2)-I (Moderate)+R (Strong)Activating
Quinoline N-I (Strong)-R (in pyridine ring)Deactivating

Steric hindrance can play a significant role in determining the final product distribution in electrophilic aromatic substitution reactions. Bulky electrophiles will preferentially attack less hindered positions.

In this compound, the positions adjacent to existing substituents will be sterically hindered.

Position 3: Flanked by the methylamino group at C2.

Position 4: Situated between the methylamino group at C2 and the nitro group at C5.

Position 6: Adjacent to the nitro group at C5.

Therefore, even if a position is electronically favored, a bulky electrophile may be prevented from attacking due to steric hindrance. For example, while the methylamino group activates the C3 position, the proximity of the methylamino group itself could hinder the approach of a large electrophile. Similarly, the C4 position is sterically crowded by both the C2 and C5 substituents. This might lead to substitution at a less electronically favored but more accessible position, such as the 8-position. Studies on related systems have shown that steric factors can influence the outcome of reactions, sometimes leading to substitution at less sterically-hindered positions even if they are not the most electronically activated. nih.govacs.org

Investigation of Reduction and Oxidation Pathways

The presence of a nitro group makes this compound amenable to reduction, a common transformation for nitroaromatic compounds. Conversely, the electron-rich nature of the methylamino-substituted ring and the potential for N-oxidation present avenues for oxidative transformations.

The reduction of the nitro group in nitroquinolines can proceed through various pathways, often involving a sequence of intermediates. researchgate.net While specific studies on this compound are not extensively documented, the general mechanism for nitroarene reduction is well-established and can be considered applicable. The process typically involves the stepwise reduction of the nitro group to a nitroso derivative, then to a hydroxylamino intermediate, and finally to the corresponding amine.

Plausible Reduction Pathway of this compound:

Nitro to Nitroso: The initial step involves a two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO).

Nitroso to Hydroxylamino: A further two-electron reduction converts the nitroso group to a hydroxylamino group (-NHOH).

Hydroxylamino to Amino: The final two-electron reduction of the hydroxylamino group yields the amino group (-NH₂), resulting in the formation of 2-Methylamino-5-aminoquinoline.

The choice of reducing agent and reaction conditions can significantly influence the outcome, potentially allowing for the isolation of the intermediate hydroxylamino species. Common reagents for such transformations include metal catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, hydrazine), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The reduction of nitroquinolines to their corresponding amino derivatives using stannous chloride is a well-documented method. nih.gov

Oxidative pathways for this compound are less commonly explored. However, the quinoline nitrogen is susceptible to oxidation to form the corresponding N-oxide. This transformation often enhances the reactivity of the quinoline ring, particularly at the C2 and C4 positions, facilitating nucleophilic substitution reactions. Additionally, under strong oxidizing conditions, degradation of the molecule could occur.

Kinetic Studies and Solvent Effects on Reaction Rates and Selectivity

Kinetic investigations are crucial for understanding the mechanisms of chemical reactions. For this compound, kinetic studies would shed light on the factors influencing the rates and selectivity of its transformations, such as reduction or functionalization reactions. While specific kinetic data for this compound is scarce in the literature, general principles of chemical kinetics can be applied.

For instance, in a typical reduction of the nitro group, the rate of reaction would likely be dependent on the concentration of the substrate, the reducing agent, and the catalyst, if used. A kinetic model could be developed to describe the formation of the amino product and any side products. rsc.org

Solvent Effects:

The choice of solvent can have a profound impact on reaction rates and selectivity. This is due to the solvent's ability to stabilize or destabilize reactants, transition states, and products. For reactions involving this compound, which possesses both a polar nitro group and a potentially hydrogen-bond-donating amino group, solvent polarity and hydrogen-bonding capacity are expected to be significant factors.

In nucleophilic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) often accelerate the reaction rates by solvating the cation while leaving the anion more reactive. In contrast, protic solvents can solvate both the cation and the anion, potentially slowing down the reaction. The effect of the solvent on the kinetics of nucleophilic substitution reactions on nitro-substituted aromatic compounds has been a subject of detailed study. researchgate.net

The table below illustrates the expected qualitative effects of different solvent types on a hypothetical nucleophilic substitution reaction on the quinoline core of this compound.

Solvent TypePolarityHydrogen BondingExpected Effect on Nucleophilic Substitution RateRationale
Non-polar LowNoneSlowPoor solubility of polar reactants and poor stabilization of charged intermediates or transition states.
Polar Aprotic HighNoneFastEffective solvation of cations, leaving the nucleophile less solvated and more reactive. Good stabilization of charged intermediates.
Polar Protic HighDonor & AcceptorModerate to SlowSolvation of both the nucleophile (reducing its reactivity) and the electrophile. Stabilization of the ground state can increase the activation energy.

Development and Screening of Catalytic Systems for Quinoline Functionalization

The functionalization of the quinoline ring is a key area of research for the synthesis of novel compounds with potential applications in various fields. For this compound, the existing substituents will direct further functionalization. The electron-withdrawing nitro group deactivates the ring it is attached to (the "benzene" part) towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the electron-donating methylamino group activates the other ring (the "pyridine" part) for electrophilic substitution.

Modern synthetic methods often employ transition metal catalysis to achieve selective C-H functionalization, providing a more atom-economical approach compared to classical methods.

Catalytic Approaches for Functionalization:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, it would typically first need to be halogenated at a specific position to introduce a suitable handle for the coupling reaction.

C-H Activation/Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalization. For quinolines, C-H activation can be directed to various positions depending on the catalyst and directing group. For instance, the functionalization of 2-aminoquinolines has been achieved using various catalytic systems. researchgate.net Copper- and rhodium-based catalysts have been employed for the synthesis and functionalization of aminoquinolines. researchgate.netnih.gov

The table below summarizes potential catalytic strategies for the functionalization of the this compound scaffold, based on established methods for quinoline derivatives.

PositionType of FunctionalizationPlausible Catalytic SystemRationale
C4 C-H ArylationPd(OAc)₂ with an appropriate ligand and oxidant.The 2-amino group can direct electrophilic-type C-H activation to the C4 position.
C6 or C8 Nucleophilic Substitution(Requires prior introduction of a leaving group, e.g., Cl)The strong electron-withdrawing nitro group at C5 activates the C6 and C8 positions for nucleophilic aromatic substitution.
Amino Group N-Arylation / N-AlkylationBuchwald-Hartwig (Pd-catalyzed) or Ullmann (Cu-catalyzed)These are standard methods for forming C-N bonds and could be applied to the 2-methylamino group.

The development of new catalytic systems often involves screening a variety of metals, ligands, solvents, and other additives to optimize the yield and selectivity of the desired transformation. For example, the amination of quinoline N-oxides to produce 2-aminoquinolines has been successfully achieved using copper catalysts. nih.gov While this compound is not an N-oxide, this demonstrates the utility of copper catalysis in functionalizing the 2-position of the quinoline ring.

Computational and Theoretical Studies of 2 Methylamino 5 Nitroquinoline

Quantum Chemical Calculations for Molecular Geometry Optimization and Energy Minimization

The foundational step in the computational analysis of a molecule like 2-Methylamino-5-nitroquinoline is determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where quantum chemical calculations are used to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Density Functional Theory (DFT) is a common and effective method for this purpose. nih.govresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy conformation is reached. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase and serves as the basis for all subsequent property calculations. For related quinoline (B57606) derivatives, this computational approach has been shown to produce structural parameters that are in good agreement with experimental data where available. researchgate.net

**5.2. Electronic Structure Analysis and Properties

With an optimized geometry, the electronic properties of this compound can be thoroughly investigated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

DFT is a principal tool for exploring the electronic structure of molecular systems in their ground state. nih.gov Beyond geometry optimization, DFT calculations yield fundamental electronic properties such as total energy, dipole moment, and the distribution of electronic charge. For nitroquinoline derivatives, DFT has been successfully used to analyze how substituents affect the electronic properties of the quinoline ring system. researchgate.net The theory also provides the framework for calculating various molecular descriptors that help in predicting the molecule's behavior in chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govsciensage.info The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. sciensage.info A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. In a molecule like this compound, the electron-donating methylamino group and the electron-withdrawing nitro group are expected to significantly influence the energies and localizations of these frontier orbitals. For instance, studies on similar chalcones show that donor-acceptor groups lead to a smaller energy gap, suggesting enhanced charge transfer capabilities. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Related Quinoxaline Derivative (11-Chloro-12(methylsulfanyl)quinoxaline) in a Vacuum This table presents data for a related compound to illustrate typical values obtained from DFT calculations.

Parameter Value (eV)
HOMO Energy -6.551
LUMO Energy -0.993
HOMO-LUMO Gap (ΔE) 5.558
Ionization Potential (I) 6.551
Electron Affinity (A) 0.993

Data sourced from DFT/B3LYP/6-311G(d,p) calculations on 11-Chloro-12(methylsulfanyl)quinoxaline. sciensage.info

The distribution of electrons within this compound is inherently uneven due to the differing electronegativities of its constituent atoms and the electronic effects of the methylamino and nitro groups. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. sciensage.info The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using color-coding to identify regions of varying charge. Red areas indicate negative potential (electron-rich regions), often localized around electronegative atoms like oxygen and nitrogen, which are potential sites for electrophilic attack. Blue areas signify positive potential (electron-poor regions), typically around hydrogen atoms, indicating sites for nucleophilic attack.

Theoretical Prediction of Spectroscopic Properties (e.g., GIAO for NMR, TD-DFT for UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for identifying it and interpreting experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govsciensage.info By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths (intensities). sciensage.info For quinoline derivatives, TD-DFT calculations have shown good correlation with experimental spectra, especially when solvent effects are included in the model (e.g., using the Polarizable Continuum Model, PCM). nih.gov These calculations can assign specific absorption bands to electronic transitions, such as π→π* or n→π* transitions, often involving charge transfer from the electron-donating part of the molecule to the electron-accepting part.

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used to predict chemical shifts (δ). This quantum mechanical approach calculates the magnetic shielding tensors for each nucleus in the molecule. The predicted shielding values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). While no specific GIAO calculations for this compound are published, this method is routinely applied to organic molecules to aid in structure elucidation and assignment of complex spectra. researchgate.net

Conformational Analysis and Investigation of Tautomeric Forms

Molecules with rotatable single bonds can exist in multiple conformations. For this compound, rotation around the C2-N bond (connecting the quinoline ring to the amino group) and the N-C bond of the methyl group can lead to different conformers. A conformational analysis would involve calculating the energy of the molecule as these dihedral angles are systematically varied, allowing for the identification of the most stable conformer(s) and the energy barriers between them.

Tautomerism, the interconversion of structural isomers, is another possibility. While nitro-aromatic compounds are generally stable, the presence of adjacent groups can sometimes facilitate tautomerization (e.g., nitro-aci-nitro). More relevant for this structure might be amine-imine tautomerism involving the 2-methylamino group. Computational studies on related heterocyclic systems, such as acenaphthenequinonemonooxime, have successfully used DFT to predict the relative stabilities of different tautomers and the energy barriers for their interconversion, often showing that solvent polarity can significantly influence the tautomeric equilibrium. mdpi.comresearchgate.net A thorough theoretical study of this compound would investigate the relative Gibbs free energies of its plausible tautomers to determine their potential abundance under various conditions.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
11-Chloro-12(methylsulfanyl)quinoxaline
Tetramethylsilane (TMS)

Advanced Academic Applications and Future Research Directions

Design Principles for Functional Materials Precursors

The inherent electronic asymmetry of 2-Methylamino-5-nitroquinoline, arising from its donor-acceptor substitution pattern, is a key principle in the design of functional organic materials. This push-pull system is fundamental to creating molecules with tailored optical and electronic properties.

Role in Ligand Design for Coordination Chemistry

The design of ligands is a cornerstone of modern inorganic and medicinal chemistry, enabling the creation of metal complexes with specific geometries, reactivities, and therapeutic or catalytic functions. nih.gov The this compound framework possesses key features that make it an attractive bidentate ligand.

The stability and properties of such complexes are critical. For example, half-sandwich Ru(η⁶-p-cymene) and Rh(η⁵-C₅Me₅) complexes with 8-hydroxyquinolines (HQs) are known for their high stability in solution, a desirable feature for potential therapeutic agents. nih.gov By analogy, complexes of this compound would be expected to exhibit significant stability, making them promising candidates for catalysis or medicinal applications.

Table 1: Potential Coordination Modes of this compound

Coordination Site 1 Coordination Site 2 Potential Metal Ions Resulting Complex Type
Quinoline (B57606) Nitrogen Methylamino Nitrogen Ru(II), Rh(III), Cu(II), Zn(II) Bidentate Chelate

Chromophore and Fluorescent Probe Design Principles

A chromophore's utility is determined by its ability to absorb and emit light, properties that are intrinsically linked to its electronic structure. The donor-acceptor architecture of this compound is a classic design principle for creating organic chromophores. The intramolecular charge transfer (ICT) from the electron-donating methylamino group to the electron-withdrawing nitro-substituted quinoline ring is expected to result in strong absorption in the UV-visible region.

While 2-chloropyrimidine (B141910) is non-fluorescent, its reaction with aliphatic amines yields fluorescent compounds, demonstrating that the introduction of an amino group to a nitrogen heterocycle can "switch on" fluorescence. nih.gov The fluorescence intensity of these compounds is often highly dependent on the polarity of the solvent, a characteristic feature of molecules with strong ICT character. nih.gov For example, various 2-N-alkylaminopyrimidines exhibit their highest fluorescence intensity in polar protic solvents like methanol. nih.gov

This solvatochromism is a key principle in the design of fluorescent probes, which can report on the polarity of their microenvironment. It is therefore highly probable that this compound would exhibit similar properties, with its fluorescence characteristics being tunable by solvent choice. The introduction of substituents that extend the π-conjugation or enhance the donor/acceptor strength can further shift the emission wavelengths, a strategy employed in the design of advanced fluorescent materials like BODIPY-anthracene dyads. mdpi.com

Table 2: Predicted Photophysical Properties of this compound

Property Predicted Characteristic Rationale
Absorption Strong absorption in UV-Vis range Intramolecular Charge Transfer (ICT) from amino to nitro group.
Emission Potential for fluorescence Amino-substituted nitrogen heterocycles are often fluorescent. nih.gov
Stokes Shift Moderate to large Common for donor-acceptor chromophores.

Potential as Precursors for Organic Electronic Materials

Organic semiconductors are the active components in a range of "plastic electronics," including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cam.ac.uk The performance of these devices is critically dependent on the molecular design of the semiconductor, which governs charge carrier mobility and the material's energy levels (HOMO/LUMO).

Nitrogen-containing aromatic heterocycles, such as quinoxalines and quinolines, are important structural motifs in the development of organic semiconductors. researchgate.netresearchgate.net These electron-deficient systems are often used as the acceptor (n-type) component in donor-acceptor polymers. The incorporation of both electron-donating and electron-withdrawing groups onto a conjugated backbone is a proven strategy for tuning the electronic properties and achieving ambipolar transport characteristics (the ability to conduct both holes and electrons). researchgate.net

The structure of this compound makes it an intriguing building block for larger π-conjugated systems. It could be polymerized or incorporated into oligomers to create materials for organic electronics. The ability to process such materials from solution is a major advantage, often conferred by attaching flexible alkyl side chains to the main conjugated backbone to improve solubility without significantly altering the electronic structure. cam.ac.uksigmaaldrich.com Thin films of quinoxaline-based derivatives have demonstrated p-channel (hole transport) characteristics in OFETs, and it is conceivable that polymers derived from this compound could exhibit either p-type or n-type behavior depending on how it is incorporated into the final material. researchgate.net

Investigations in Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nso-journal.org These interactions can guide molecules to self-assemble into highly ordered, functional architectures.

The this compound molecule contains all the necessary components for directed self-assembly. The methylamino group is a hydrogen bond donor (N-H), while the quinoline nitrogen and the oxygen atoms of the nitro group are hydrogen bond acceptors. This functionality enables the formation of specific intermolecular hydrogen-bonding motifs. For instance, in the crystal structure of a related compound, 2-methylamino-5-nitrobenzoic acid, molecules form inversion dimers through strong O-H···O hydrogen bonds, and these dimers are further linked into sheets by N-H···O interactions. nih.gov A similar propensity for forming hydrogen-bonded networks can be expected for this compound, potentially leading to the formation of tapes, sheets, or other well-defined nanostructures. The planar quinoline core also promotes π-π stacking interactions, which would further stabilize any self-assembled structures.

Innovations in Heterocyclic Ring Functionalization within Advanced Synthetic Chemistry

The utility of this compound as a platform molecule is dependent on the ability to selectively modify its structure. Modern synthetic chemistry offers a vast toolkit for the functionalization of heterocyclic rings, allowing for the creation of a diverse library of derivatives. nih.gov

The synthesis of substituted quinolines can be achieved through various classical and modern methods. brieflands.comnih.gov For a pre-existing scaffold like this compound, further functionalization could target several positions. For example, electrophilic aromatic substitution reactions (such as halogenation or sulfonation) would likely be directed by the existing substituents. Alternatively, modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) could be employed if a handle, such as a halogen atom, is first introduced onto the quinoline ring. This would allow for the attachment of a wide array of new functional groups, including aryl, alkyl, and amino moieties, thereby systematically tuning the molecule's properties for specific applications. The development of metal-free C-H activation and functionalization strategies represents another frontier for creating novel quinoline derivatives. nih.gov

Future Perspectives and Unexplored Research Avenues for this compound Derivatives

The true potential of this compound lies in the largely unexplored chemistry of its derivatives. Several research avenues warrant investigation:

Development of Novel Organometallic Catalysts and Anticancer Agents: The synthesis and characterization of a series of metal complexes (e.g., with Ru, Rh, Ir, Pt, Au) could yield novel catalysts for organic transformations or metallodrugs with unique mechanisms of action. The systematic variation of the metal center and co-ligands would allow for the fine-tuning of reactivity and biological activity. nih.gov

Creation of "Smart" Fluorescent Probes: By synthetically modifying the quinoline core, derivatives could be designed as highly sensitive and selective fluorescent probes for detecting specific metal ions, anions, or biomolecules. For example, appending a known receptor unit to the scaffold could create a turn-on or turn-off sensor that signals a binding event through a change in fluorescence.

Design of Advanced Organic Semiconductors: The incorporation of this compound as a monomer into donor-acceptor copolymers is a promising strategy for developing new organic semiconductors. Research should focus on synthesizing a range of such polymers and evaluating their performance in devices like OFETs and OPVs to establish structure-property relationships. researchgate.netsigmaaldrich.com

Exploration of Supramolecular Gels and Liquid Crystals: The self-assembly properties of this compound derivatives could be harnessed to create soft materials like organogels or liquid crystals. By attaching long alkyl chains to the quinoline core, it may be possible to induce self-assembly into fibrous networks that immobilize solvents (gelation) or into ordered phases characteristic of liquid crystals.

Q & A

What are the optimal synthetic routes for 2-Methylamino-5-nitroquinoline, and how can reaction conditions be systematically optimized?

Basic Research Question
The synthesis of this compound typically involves multi-step reactions starting from quinoline precursors. Key steps include nitration at the 5-position and methylamino substitution at the 2-position. Friedländer or Skraup syntheses are foundational for quinoline scaffolds . Optimization strategies:

  • Temperature control : Nitration requires precise temperature (0–5°C) to avoid over-oxidation.
  • Catalyst selection : Use Pd/C or Raney Ni for selective reduction of nitro groups in intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
    Validate intermediates via LC-MS and 1^1H NMR to confirm regioselectivity .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methylamino proton at δ 2.8–3.2 ppm; nitro group deshields adjacent protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 217.0855 for C10_{10}H9_{9}N3_{3}O2_{2}).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How should researchers design initial biological assays to evaluate the antimicrobial potential of this compound derivatives?

Basic Research Question
Follow standardized protocols for antimicrobial screening:

  • Bacterial strains : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) models using broth microdilution (CLSI guidelines).
  • Dose-response : Include a concentration range (0.1–100 μM) to determine MIC50_{50}/MIC90_{90}.
  • Controls : Use ciprofloxacin as a positive control and DMSO as a solvent control .
  • Data analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives .

How can structure-activity relationship (SAR) studies be conducted to improve the bioactivity of this compound?

Advanced Research Question
SAR requires systematic modification of substituents:

  • Variation at the 2-position : Replace methylamino with ethylamino or benzylamino to assess steric/electronic effects.
  • Nitro group alternatives : Test cyano or trifluoromethyl groups at the 5-position for enhanced electron-withdrawing properties.
  • Biological testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., PfDHFR for antimalarial activity) .
    Use QSAR models (e.g., CoMFA or molecular docking) to predict binding affinities .

What computational strategies are recommended to predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Question
Leverage in silico tools for ADME profiling:

  • Lipophilicity : Calculate logP values using Molinspiration or SwissADME.
  • Metabolic stability : Simulate cytochrome P450 interactions via GLIDE docking (PDB: 3NXU).
  • Toxicity : Use ProTox-II to predict hepatotoxicity and mutagenicity .
    Validate predictions with in vitro assays (e.g., microsomal stability tests) .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Question
Address discrepancies through:

  • Experimental replication : Reproduce studies under standardized conditions (pH, temperature, cell lines) .
  • Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and time-kill kinetics.
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .
  • Structural verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

What methodologies are recommended for scaling up the synthesis of this compound without compromising yield?

Advanced Research Question
Scale-up challenges include heat dissipation and byproduct formation. Solutions:

  • Flow chemistry : Continuous-flow reactors improve nitration safety and efficiency.
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.